

2-Amino-5-bromo-4-fluorophenol chemical properties

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Compound of Interest

Compound Name: 2-Amino-5-bromo-4-fluorophenol

Cat. No.: B1527655

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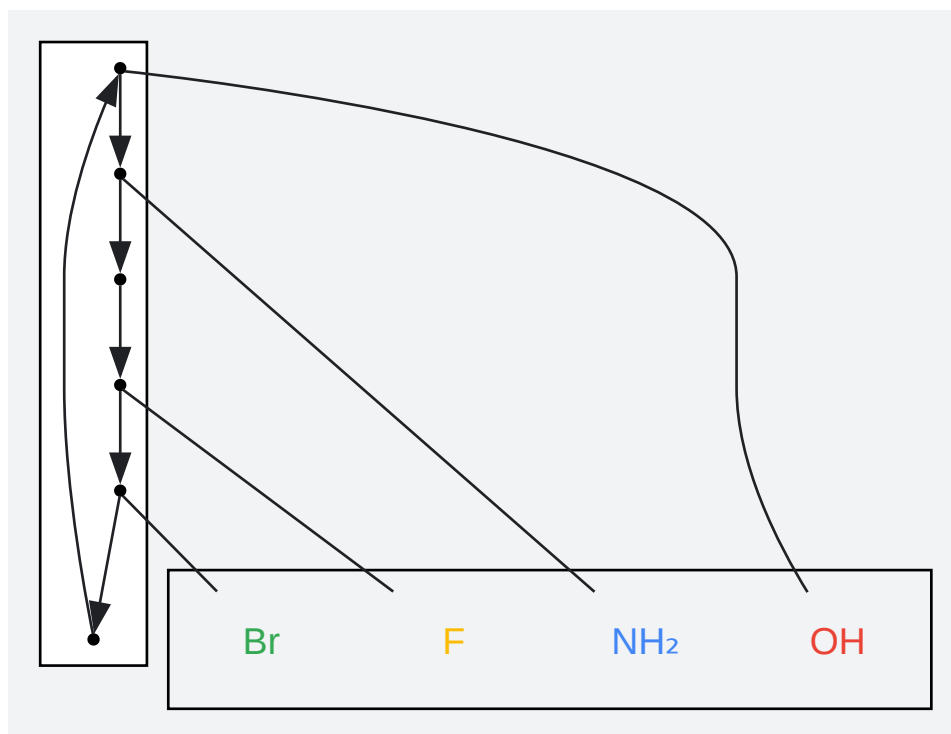
Core Chemical Identity and Structural Elucidation

2-Amino-5-bromo-4-fluorophenol is a polysubstituted aromatic compound. Its unique arrangement of electron-donating and electron-withdrawing groups on the phenol ring dictates its chemical behavior and makes it a valuable building block in organic synthesis.

- IUPAC Name: **2-amino-5-bromo-4-fluorophenol**
- CAS Number: 1037364-36-5[1][2][3]
- Molecular Formula: C₆H₅BrFNO[1][2][3]

Molecular Structure:

The core of the molecule is a benzene ring substituted with a hydroxyl group at position 1, an amino group at position 2, a fluorine atom at position 4, and a bromine atom at position 5.



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Figure 1: Chemical Structure of **2-Amino-5-bromo-4-fluorophenol**.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are foundational to its application in research and development. Below is a summary of the key properties of **2-amino-5-bromo-4-fluorophenol**.

Data Presentation: Key Physicochemical Properties

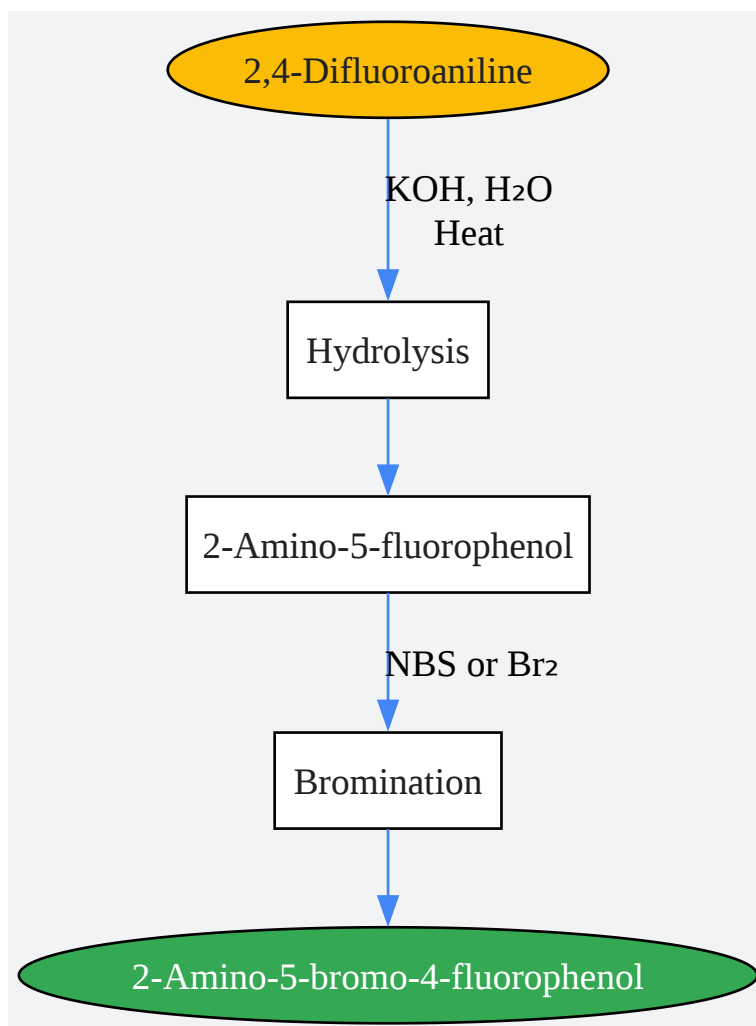
Property	Value
Molecular Weight	206.01 g/mol [1][2]
Appearance	Powder or crystals
Storage Temperature	Room temperature, sealed in a dry environment
Purity	Typically ≥98%
Monoisotopic Mass	204.95386 Da[4]

Expert Insight: The presence of both a fluorine and a bromine atom on the phenol ring significantly influences the molecule's properties. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, a desirable trait in drug design.[5][6] The bromine atom serves as a versatile synthetic handle, particularly for cross-coupling reactions. [5][6]

Synthesis and Reactivity

Synthetic Workflow

The synthesis of **2-amino-5-bromo-4-fluorophenol** generally involves a multi-step process starting from a commercially available fluorinated aniline. A plausible synthetic route is outlined below.



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Figure 2: A plausible synthetic workflow for **2-amino-5-bromo-4-fluorophenol**.

Experimental Protocol Considerations:

- **Hydrolysis of 2,4-Difluoroaniline:** The initial step involves the nucleophilic aromatic substitution of one of the fluorine atoms with a hydroxyl group. This is typically achieved by heating with a strong base like potassium hydroxide.[7]
- **Bromination of 2-Amino-5-fluorophenol:** The intermediate, 2-amino-5-fluorophenol, is then brominated. The regioselectivity of this reaction is directed by the existing activating groups (amino and hydroxyl). N-Bromosuccinimide (NBS) is often the reagent of choice for controlled bromination.

Trustworthiness in Synthesis: Each step of the synthesis must be rigorously monitored, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Applications in Drug Discovery and Development

2-Amino-5-bromo-4-fluorophenol is a valuable building block in medicinal chemistry, primarily due to its utility in constructing complex molecular architectures for biologically active compounds.[8]

Role as a Pharmaceutical Intermediate:

This compound and its structural isomers serve as key precursors in the synthesis of various pharmaceutical agents, including:

- **Enzyme Inhibitors:** Halogenated phenols are known to be precursors for a variety of enzyme inhibitors.[5] The unique substitution pattern of **2-amino-5-bromo-4-fluorophenol** makes it an attractive scaffold for developing novel inhibitors for enzymes such as carbonic anhydrases and acetylcholinesterase.[6]
- **Kinase Inhibitors:** The aminophenol core is a common motif in tyrosine kinase inhibitors (TKIs), a class of drugs used in cancer therapy.[9] Related bromo-fluorophenol structures are used in the synthesis of potent kinase inhibitors like Afatinib.[6]

- Anticancer Agents: Derivatives of bromophenols have been investigated for their potential as anticancer agents.[10]

Safety, Handling, and Storage

Proper handling and storage of **2-amino-5-bromo-4-fluorophenol** are crucial to ensure laboratory safety.

Hazard Identification:

Based on data for structurally similar compounds, **2-amino-5-bromo-4-fluorophenol** is expected to have the following hazards:

- Harmful if swallowed, in contact with skin, or if inhaled.[11]
- Causes skin and serious eye irritation.[11]
- May cause respiratory irritation.[11][12]

Recommended Safety Protocols:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
- Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
- Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
- Storage: Store in a tightly sealed container in a dry, well-ventilated place away from strong oxidizing agents.[12]

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